molecular formula C21H18FNO7S B2622436 KAN0438757

KAN0438757

Cat. No.: B2622436
M. Wt: 447.4 g/mol
InChI Key: QRDFCYMUXHUTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KAN0438757 is a novel and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is an enzyme that plays a crucial role in glycolysis, a metabolic pathway that is often upregulated in cancer cells. This compound has shown promising results in inhibiting the proliferation and migration of various cancer cells, making it a potential therapeutic agent for cancer treatment .

Preparation Methods

The synthesis of KAN0438757 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a phenylsulfonamide intermediate, followed by a series of reactions to introduce the necessary functional groups. The final step involves the coupling of the intermediate with a suitable reagent to form this compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

KAN0438757 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

    Hydrolysis: The compound can be hydrolyzed to break down into smaller components.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KAN0438757 has a wide range of scientific research applications, including:

Mechanism of Action

KAN0438757 exerts its effects by selectively inhibiting PFKFB3, an enzyme involved in glycolysis. By inhibiting PFKFB3, this compound reduces the levels of fructose-2,6-bisphosphate, a key regulator of glycolysis. This inhibition leads to a decrease in glycolytic flux, thereby reducing the energy supply to cancer cells. The compound also activates the Nrf2/HO-1 inflammatory signaling pathways, contributing to its anti-inflammatory effects .

Properties

IUPAC Name

2-hydroxyethyl 4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO7S/c22-14-4-7-19(25)18(11-14)13-2-1-3-16(10-13)31(28,29)23-15-5-6-17(20(26)12-15)21(27)30-9-8-24/h1-7,10-12,23-26H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDFCYMUXHUTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)OCCO)O)C3=C(C=CC(=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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